S-4-Cyanobenzyl ethanethioate

Übersicht

Beschreibung

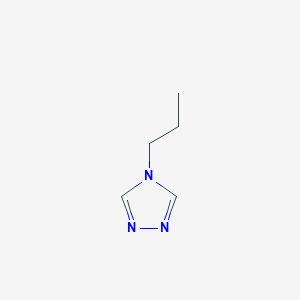

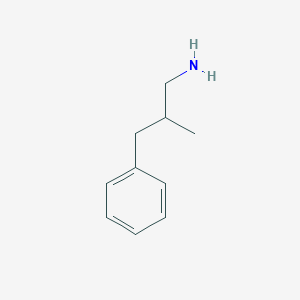

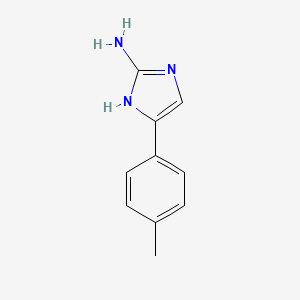

S-4-Cyanobenzyl ethanethioate, also known as S-4-CBE, is a thiol compound that belongs to the family of organosulfur compounds. It has the molecular formula C10H9NOS .

Molecular Structure Analysis

S-4-Cyanobenzyl ethanethioate contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 thioester (aliphatic), and 1 nitrile (aromatic) .Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Summary of the Application

“S-4-Cyanobenzyl ethanethioate” is a thiol compound that belongs to the family of organosulfur compounds. It has been used in the synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates .

Methods of Application or Experimental Procedures

One method involves the iodocyclization of S-4-hydroxybut-2-ynyl ethanethioate 48, which is carried out with an excess of I2 or IBr (2–3 equiv) in CH2Cl2 at room temperature for 1 hour . This process results in the production of 3,4-Dihalodihydrothiophenes 49 in moderate to excellent yields (39%–98%) .

Results or Outcomes

The result of this process is the production of 3,4-Dihalodihydrothiophenes 49. The yield of this reaction can vary from moderate to excellent (39%–98%), depending on the specific conditions of the reaction .

Nanophotonics

Summary of the Application

“S-4-Cyanobenzyl ethanethioate” has been used in the field of nanophotonics, specifically in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs). These tags are embedded in the interior metallic nanogaps of core–shell nanoparticles and are used as optical probes against different backgrounds .

Methods of Application or Experimental Procedures

The O-GERTs are designed by embedding alkyne and deuterium-based reporters in the interior metallic nanogaps of core–shell nanoparticles . These tags are then used as optical probes against various backgrounds, from common substrates and media (e.g., glass and polymer) to related targets (e.g., bacteria, cancer cells, and tissues) .

Results or Outcomes

The O-GERT signals in the fingerprint region (200 –1800 cm−1) are likely interfered by various backgrounds, leading to difficulty of accurate quantification, while the silent-region (1800 –2800 cm− 1) signals are completely interference-free . Moreover, O-GERTs show much higher photo and biological stability compared to conventional SERS tags . This work not only demonstrates O-GERTs as universal optical tags for accurate and reliable detection onto various substrates and in complex media, but also opens new opportunities in a variety of frontier applications, such as three-dimensional data storage and security labeling .

Zukünftige Richtungen

While specific future directions for S-4-Cyanobenzyl ethanethioate are not available, the field of synthetic chemistry, which includes the synthesis of new molecules like S-4-Cyanobenzyl ethanethioate, faces many challenges and opportunities. These include improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials .

Eigenschaften

IUPAC Name |

S-[(4-cyanophenyl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRYTEJOTHQPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477262 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-4-Cyanobenzyl ethanethioate | |

CAS RN |

643750-00-9 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)

![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)

![6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B1626740.png)